molecular formula C6H13O10P B10761117 (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid

(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid

Cat. No.: B10761117
M. Wt: 276.14 g/mol
InChI Key: BIRSGZKFKXLSJQ-QTBDOELSSA-N
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Description

(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid is a complex organic compound characterized by its multiple hydroxyl groups and a phosphonooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid typically involves multi-step organic synthesis techniques. One common approach is the phosphorylation of a suitable hexose derivative, followed by selective protection and deprotection of hydroxyl groups to achieve the desired stereochemistry. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as enzymatic phosphorylation, to achieve large-scale synthesis. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically diverse compounds.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules. It can be used to investigate enzyme-substrate interactions and metabolic flux.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders and enzyme deficiencies.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function. The phosphonooxy group can participate in phosphorylation reactions, playing a crucial role in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Glucose-6-phosphate: Similar in structure but lacks the specific stereochemistry of (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid.

    Fructose-6-phosphate: Another phosphorylated hexose with different stereochemistry and functional properties.

    Mannose-6-phosphate: Shares the hexose backbone but differs in the arrangement of hydroxyl groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.

Properties

Molecular Formula

C6H13O10P

Molecular Weight

276.14 g/mol

IUPAC Name

(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid

InChI

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3+,4-,5-/m0/s1

InChI Key

BIRSGZKFKXLSJQ-QTBDOELSSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

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